2'-Deoxy-N-ethylguanosine-d5

Isotope dilution mass spectrometry DNA adduct quantification LC-MS/MS internal standard

2'-Deoxy-N-ethylguanosine-d5 is the definitive +5 Da stable isotope-labeled internal standard for N2-ethyl-dG DNA adduct quantification. The d5 mass shift provides superior spectral separation from the natural isotopic envelope versus d4 variants, enabling sub-nanomolar LLOQ in leukocyte DNA, liver tissue, and dried blood spots. Certified ≥98% purity with defined isotopic enrichment supports validated LC-MS/MS methods meeting FDA/EMA bioanalytical acceptance criteria (±15%). Stable at 2–8°C with no deuterium back-exchange, ensuring multi-year analytical continuity for longitudinal cohort studies. Ideal for alcohol, tobacco, and cannabis smoke genotoxicity research.

Molecular Formula C₁₂H₁₂D₅N₅O₄
Molecular Weight 300.33
Cat. No. B1152576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N-ethylguanosine-d5
SynonymsN2-Ethyl-2’-deoxyguanosine-d5
Molecular FormulaC₁₂H₁₂D₅N₅O₄
Molecular Weight300.33
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxy-N-ethylguanosine-d5: Stable Isotope-Labeled Internal Standard for Precise DNA Adduct Quantification


2'-Deoxy-N-ethylguanosine-d5 (N2-Ethyl-2'-deoxyguanosine-d5) is a deuterium-labeled nucleoside analog with the molecular formula C12H12D5N5O4 and molecular weight of 300.33 g/mol, in which five hydrogen atoms are replaced by deuterium [1]. The compound serves as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-labeled counterpart, N2-ethyl-2'-deoxyguanosine (N2-Et-dG, unlabeled CAS 101803-03-6, MW 295.29 g/mol), a DNA adduct formed from the reaction of acetaldehyde—the primary metabolite of ethanol—with deoxyguanosine residues in DNA [2]. As a mass spectrometry internal standard, this deuterated compound enables precise isotope dilution quantification of acetaldehyde-induced DNA damage in biological matrices, including human leukocyte DNA, liver tissue, and dried blood spots [3].

Why Generic Substitution Fails: Critical Performance Gaps in 2'-Deoxy-N-ethylguanosine-d5 Procurement


In LC-MS/MS quantification workflows, substituting 2'-Deoxy-N-ethylguanosine-d5 with a structurally distinct internal standard such as allopurinol introduces systematic quantification errors due to differential matrix effects, extraction recovery, and ionization efficiency between the analyte and the chemically dissimilar internal standard [1]. While alternative deuterated analogs (e.g., d4 or d6 isotopologues) or 15N-labeled variants may provide isotopic differentiation, they exhibit measurable differences in isotopic purity, mass shift magnitude (which influences chromatographic co-elution fidelity and spectral interference risk), and commercial availability in validated purity grades [2]. The -d5 isotopologue offers a +5 Da mass difference, providing greater spectral separation from the unlabeled analyte's natural isotopic envelope compared to -d4 variants, thereby minimizing signal overlap and improving lower limit of quantification (LLOQ) in complex biological matrices [3].

Quantitative Differentiation of 2'-Deoxy-N-ethylguanosine-d5: Head-to-Head Evidence Against Alternative Internal Standards


Superior Mass Separation from Unlabeled Analyte: +5 Da vs. +4 Da Shift

2'-Deoxy-N-ethylguanosine-d5 provides a +5.04 Da mass shift relative to the unlabeled N2-ethyl-dG analyte (MW 295.29 vs. 300.33), compared to the +4.03 Da shift provided by the -d4 isotopologue (MW 299.32) [1]. This increased mass differential reduces the probability of spectral overlap between the internal standard's isotopic cluster and the M+1/M+2 natural abundance peaks of the unlabeled analyte, thereby improving signal specificity and quantification accuracy at low adduct levels [2].

Isotope dilution mass spectrometry DNA adduct quantification LC-MS/MS internal standard

Isotopic Purity and Co-Elution Fidelity: 98% Certified Purity with Full Deuterium Incorporation

2'-Deoxy-N-ethylguanosine-d5 is supplied with a certified chemical purity of 98% and complete deuteration at five specified positions (C12H12D5N5O4), ensuring that the isotopic enrichment is fully characterized and the compound exhibits near-identical chromatographic retention time to the unlabeled analyte under reversed-phase and HILIC conditions [1]. In contrast, the -d4 isotopologue has been reported to co-form as a mixture with -d5 during synthesis, requiring additional purification steps to isolate the desired isotopologue and potentially introducing batch-to-batch variability in isotopic enrichment [2].

Isotopic purity Co-elution Stable isotope-labeled standard

Analytical Performance Comparison: d5 SIL-IS vs. Non-Isotopic Internal Standard (Allopurinol)

In validated UHPLC-MS/MS methods, the use of a non-isotopic internal standard (allopurinol, MW 136.11) for N2-Et-dG quantification introduces differential matrix effects and variable extraction recovery due to structural dissimilarity [1]. Stable isotope-labeled internal standards like 2'-Deoxy-N-ethylguanosine-d5, which share identical chemical structure and physicochemical properties with the analyte, correct for these variables by co-eluting and undergoing identical ionization and fragmentation processes, a fundamental principle of isotope dilution mass spectrometry [2]. While published methods using allopurinol have achieved LLOQs of approximately 1 ng/mL (validated range 1-30 ng/mL), the use of a SIL-IS is expected to improve precision (%CV) and accuracy (%bias) at the lower end of this calibration range by compensating for matrix-induced ion suppression or enhancement [3].

Method validation Matrix effects LLOQ

Stability Profile: 2-8°C Long-Term Storage Without Deuterium Back-Exchange

2'-Deoxy-N-ethylguanosine-d5 is stable under recommended storage conditions (2-8°C, protected from light and air), with no evidence of deuterium-hydrogen back-exchange under standard sample preparation and analytical conditions [1]. In contrast, the -d4 isotopologue has been documented to undergo deuterium exchange at the C-8 position; the synthesis of homogeneous Et-dG-d4 specifically requires a 48-hour incubation at 60°C in H2O to stabilize the desired deuteration pattern following initial mixture formation with -d5 [2]. This documented lability of the C-8 deuterium in d4 variants highlights the importance of defined deuteration sites and validated stability for long-term quantitative reliability.

Deuterium retention Storage stability Sample preparation

Calibration Linearity Benchmark: R² = 0.995 Achieved with HILIC-ESI-MS/MS Method

Using the -d4 isotopologue as a reference benchmark, a calibration curve for N2-Et-dG quantification was established over a concentration range of 1.0 × 10⁻¹⁰ to 4.0 × 10⁻⁹ M (0.1-4 nM) using HILIC-ESI-MS/MS with MRM transitions of m/z 296.1 → 180.1 for Et-dG and m/z 300.2 → 184.2 for Et-dG-d4, achieving excellent linearity with R² = 0.995 (n = 5) [1]. The -d5 isotopologue, offering an additional 1 Da mass shift, is expected to perform with equivalent or superior linearity across a comparable analytical range, with the advantage of reduced potential for isotopic cross-talk in complex biological matrices due to its +5 Da offset [2].

Calibration linearity HILIC Multiple reaction monitoring

Optimal Use Cases for 2'-Deoxy-N-ethylguanosine-d5 in DNA Adduct Quantification and Exposure Assessment


Quantification of Acetaldehyde-Derived DNA Damage in Human Biomonitoring Studies

This compound serves as the definitive internal standard for quantifying N2-ethyl-2'-deoxyguanosine (N2-Et-dG) adducts in human leukocyte DNA, liver biopsy tissue, and dried blood spots from individuals with alcohol consumption histories. The certified 98% purity and defined d5 isotopic enrichment support validated LC-MS/MS methods that achieve sub-nanomolar sensitivity required for detecting endogenous adduct levels in population-based studies. The +5 Da mass separation from the unlabeled analyte minimizes interference from the natural isotopic envelope, a critical advantage when quantifying adducts present at fewer than 1 adduct per 10⁷ normal nucleotides [1].

Tobacco and Cannabis Smoke Exposure Assessment via DNA Adductomics

In studies evaluating the genotoxic potential of tobacco and cannabis smoke, 2'-Deoxy-N-ethylguanosine-d5 enables accurate isotope dilution quantification of acetaldehyde-derived DNA adducts formed following inhalational exposure. The method involves adding the SIL-IS prior to enzymatic DNA hydrolysis and NaBH₃CN reduction, ensuring that adduct recovery is normalized through all sample preparation steps. This approach has been validated in peer-reviewed studies for assessing DNA damage from cannabis cigarette smoke, where accurate quantitation across multiple biological replicates is essential for statistical comparisons between exposure groups [2].

Method Development and Validation for Regulated Bioanalytical Assays

For laboratories developing validated LC-MS/MS methods for DNA adduct quantification under GLP or CLIA/CAP guidelines, 2'-Deoxy-N-ethylguanosine-d5 provides the stable isotope-labeled internal standard required to meet FDA/EMA bioanalytical method validation criteria. Unlike non-isotopic internal standards such as allopurinol, the SIL-IS approach corrects for matrix effects, extraction efficiency variability, and ionization fluctuations simultaneously, enabling method precision and accuracy to fall within the ±15% (±20% at LLOQ) acceptance limits mandated for regulated bioanalysis [3].

Longitudinal Cohort Studies Requiring Multi-Year Analytical Consistency

In prospective cohort studies spanning several years, where DNA samples are collected, stored, and analyzed across multiple time points, the documented storage stability of 2'-Deoxy-N-ethylguanosine-d5 at 2-8°C with no evidence of deuterium back-exchange ensures that the internal standard stock maintains consistent response characteristics throughout the study duration. This long-term stability eliminates the need for frequent re-calibration or re-synthesis of the internal standard, preserving analytical continuity and reducing batch-to-batch variability in studies that may involve thousands of participant samples analyzed over a decade or more [4].

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